2-Methyl-2-propan(ol-d)

Kinetic Isotope Effect Reaction Mechanism Thermal Decomposition

Researchers requiring site-specific isotopic tracing face limitations with unlabeled tert-butanol or perdeuterated analogs that alter mass and physical properties. 2-Methyl-2-propan(ol-d) (CAS 3972-25-6) delivers hydroxyl-specific deuteration at ≥99 atom % D. • Enables primary KIE measurement (kH/kD = 1.80 ± 0.08 at 436 °C) for O-H cleavage mechanistic studies without interference from C-H activation • Provides M+1 mass shift (75.13 g/mol) for LC-MS/GC-MS quantification while preserving density (0.786 g/mL) and refractive index (n²⁰/D 1.3847) • Validated in heterogeneous catalysis research (MoVI/WVI oxide clusters) and 8-deuteriocamphor synthesis Supplied as a clear liquid/low-melting solid (mp 23-26 °C); bulk quantities available.

Molecular Formula C4H10O
Molecular Weight 75.13 g/mol
CAS No. 3972-25-6
Cat. No. B032880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propan(ol-d)
CAS3972-25-6
SynonymsTert-Butyl Alcohol-d;  tert-Butyl Hydroxide-d;  2-Methyl-2-propanol-d
Molecular FormulaC4H10O
Molecular Weight75.13 g/mol
Structural Identifiers
SMILESCC(C)(C)O
InChIInChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D
InChIKeyDKGAVHZHDRPRBM-UICOGKGYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-propan(ol-d) Overview


2-Methyl-2-propan(ol-d), also designated tert-butanol-OD or tert-butyl alcohol-d, is a stable isotopically labeled derivative of tert-butanol (CAS 75-65-0) featuring single-site deuteration specifically at the hydroxyl proton . It presents as a clear, colorless liquid or low-melting solid (mp 23–26 °C) with a density of 0.786 g/mL at 25 °C and a boiling point of 83 °C . The compound is commercially supplied at isotopic purities of ≥99 atom % D, with an assay specification of 99% (CP), making it suitable for applications requiring defined isotopic enrichment .

Isotopic Label Hydroxyl-specific deuteration (O–D)
Key Workflows NMR deuterium lock, MS tracer, kinetic isotope effect studies
Selection Context Retains residual ¹H methyl signal; avoids perdeuteration mass and density shifts

Why 2-Methyl-2-propan(ol-d) Is Irreplaceable


Unlabeled tert-butanol (CAS 75-65-0) and other alcohols fail to substitute for 2-methyl-2-propan(ol-d) in applications demanding isotopic tracing, kinetic isotope effect (KIE) quantification, or background-free NMR detection. The absence of deuterium in the unlabeled analog precludes its use as a tracer in mass spectrometry studies and eliminates the deuterium lock signal required for field-frequency stabilization in high-resolution NMR [1][2]. In kinetic investigations, the C–H/C–D bond strength differential yields a primary kinetic isotope effect (kH/kD) that cannot be measured or exploited without site-specific deuteration [3]. Substitution with tert-butanol-d9 (CAS 25725-11-5) or tert-butanol-d10 (CAS 53001-22-2), while deuterated, introduces full perdeuteration that alters molecular mass (100.23 vs. 75.13 g/mol), modifies physical properties including density (0.893 g/mL at 25 °C vs. 0.786 g/mL), and eliminates the residual proton signal that may be analytically advantageous in certain NMR protocols .

Unlabeled tert-butanol
Lacks deuterium, preventing isotopic tracing, NMR lock signal, and KIE quantification.
Perdeuterated analogs (d9/d10)
Alter molecular mass (+26 Da) and density; eliminate analytically useful residual ¹H signal.

2-Methyl-2-propan(ol-d) Comparator Evidence


Hydroxyl-Specific KIE in Thermal Water Elimination

In the thermal unimolecular elimination of water from tert-butyl alcohol, site-specific deuteration at the hydroxyl group produces a measurable kinetic isotope effect that distinguishes reaction pathways and validates transition-state models. Experimental determination using combined flow and shock tube methods with NMR end-product analysis yielded symmetry-corrected kH/kD values of 1.80 ± 0.08 at 436 °C and 1.54 ± 0.12 at 813–883 °C [1]. Computational DFT analysis (B3LYP/6-31G*) produced degeneracy-adjusted isotopic branching ratios of 1.93 and 1.44 at the corresponding temperatures, demonstrating agreement within 0.1–0.13 units between experiment and theory [1]. The derived reaction barrier of 66.2 kcal/mol (experimental) and 63.4 kcal/mol (computed) confirms that the rate-limiting step involves O–H/O–D bond cleavage [1].

Hydroxyl KIE
Head-to-head
kH/kD = 1.80 ± 0.08 (436 °C); 1.54 ± 0.12 (813–883 °C)
Supports O–H bond cleavage as rate-limiting; enables transition-state modeling.
Measured via flow/shock tube with NMR end-product analysis.
Kinetic Isotope Effect Reaction Mechanism Thermal Decomposition

Isotopic Purity Specification for Procurement

Commercial 2-methyl-2-propan(ol-d) is supplied with a certified isotopic purity specification of ≥99 atom % D (with select vendors reporting 99 atom % D) and a chemical purity assay of 99% (CP) . This specification defines the residual proton content at ≤1%, directly controlling the intensity of the residual solvent signal in ¹H NMR spectra [1]. For reference, typical deuterated NMR solvents (e.g., chloroform-d, DMSO-d6) are supplied at 99.8–99.96 atom % D; the 99 atom % D specification for tert-butanol-OD is consistent with routine NMR applications while the compound serves a distinct functional role as an isotopically labeled model compound rather than a primary NMR solvent .

Isotopic Purity
Class-level
≥99 atom % D; chemical assay 99% (CP)
Ensures ≤1% residual ¹H; adequate for routine MS tracer and NMR studies.
Supplier-certified; verify CoA for lot-specific enrichment.
NMR Spectroscopy Isotopic Purity Analytical Quality Control

Physical Property Differences: M+1 Mass Shift

Hydroxyl deuteration produces quantifiable physical property shifts relative to unlabeled tert-butanol (CAS 75-65-0). 2-Methyl-2-propan(ol-d) exhibits a molecular weight of 75.13 g/mol by atom % calculation (theoretical: 75.129 g/mol), corresponding to an M+1 mass shift versus the unlabeled compound (74.12 g/mol) . Density remains at 0.786 g/mL at 25 °C, and refractive index is n²⁰/D 1.3847 (lit.) — both values identical within measurement uncertainty to the unlabeled analog . In contrast, perdeuterated tert-butanol-d10 (CAS 53001-22-2) has a molecular weight of 100.23 g/mol and density of 0.893 g/mL at 25 °C, demonstrating that the extent of deuteration differentially impacts physical properties .

M+1 Mass Shift
Head-to-head
MW 75.13 vs 74.12 g/mol; density 0.786 g/mL unchanged
Enables unambiguous MS detection without altering bulk physical properties.
Perdeuterated analog density 0.893 g/mL introduces larger shift.
Physical Chemistry Analytical Chemistry Mass Spectrometry

O–D vs. C–D Labeling Site Differentiation

2-Methyl-2-propan(ol-d) is specifically deuterated at the hydroxyl oxygen (O–D), distinguishing it from perdeuterated analogs such as tert-butanol-d9 (CAS 25725-11-5) and tert-butanol-d10 (CAS 53001-22-2) which feature deuteration on methyl carbons . Hydroxyl deuterium is exchangeable with protic solvents and participates directly in hydrogen-bonding interactions and O–H/O–D bond cleavage reactions. In contrast, methyl deuterium is non-exchangeable and affects only C–H/C–D bond-breaking steps . This distinction is critical for experimental design: O–D labeling enables study of solvent exchange dynamics and hydroxyl-specific KIE measurements (e.g., kH/kD = 1.80 for water elimination [1]), while C–D labeling in tert-butanol-d9/d10 is required for metabolic stability studies targeting oxidative C–H bond cleavage and provides a fully deuterated NMR background .

O–D vs C–D Labeling
Class-level
Exchangeable O–D; residual ¹H methyl singlet retained
O–D suited for solvent exchange/KIE; C–D (d9/d10) for metabolic stability or full ¹H suppression.
Deuteration site confirmed by NMR and MS.
Isotopic Labeling Strategy NMR Spectroscopy Reaction Mechanism

2-Methyl-2-propan(ol-d) Application Scenarios


Mechanistic Studies on Metal Oxide Clusters

2-Methyl-2-propan(ol-d) serves as a validated model compound for probing alcohol activation mechanisms on MoVI and WVI oxide clusters, as documented in primary literature applications . The hydroxyl-specific deuteration enables isotopic tracing of proton transfer steps and KIE measurements (kH/kD = 1.80 at 436 °C) that deconvolve O–H bond cleavage from other elementary surface reactions [1]. Researchers investigating heterogeneous catalysis or surface organometallic chemistry should procure this compound to distinguish between competing mechanistic pathways without interference from methyl C–H activation.

Synthesis of 8-Deuteriocamphor

The compound is explicitly employed in the synthesis of 8-deuteriocamphor, a site-specifically labeled derivative of camphor used in mechanistic organic chemistry and biosynthetic pathway tracing . The M+1 mass shift (Δm = +1) of the hydroxyl deuterium transfers to the final product, enabling precise MS/MS tracking of metabolic or synthetic transformations. Laboratories synthesizing deuterium-labeled natural product analogs or pharmaceutical intermediates should select 2-methyl-2-propan(ol-d) over perdeuterated alternatives when O–D retention in the product is required.

Hydroxyl-Specific Kinetic Isotope Effect Studies

Experimental determination of primary kinetic isotope effects for reactions involving O–H/O–D bond cleavage (e.g., dehydration, esterification, oxidation at the hydroxyl site) requires site-specific deuteration as provided by 2-methyl-2-propan(ol-d) . The validated kH/kD = 1.80 ± 0.08 at 436 °C for water elimination establishes a quantitative benchmark for computational validation and mechanistic interpretation . Researchers conducting physical organic chemistry investigations should procure this compound for hydroxyl-specific KIE measurements rather than perdeuterated analogs (tert-butanol-d9/d10) which confound O–H and C–H isotope effects.

Isotopic Tracer in Mass Spectrometry

The M+1 mass shift (molecular weight 75.13 vs. 74.12 g/mol for unlabeled tert-butanol) enables detection and quantification of 2-methyl-2-propan(ol-d) in complex mixtures via LC–MS or GC–MS without altering bulk physical properties including density (0.786 g/mL at 25 °C) and refractive index (n²⁰/D 1.3847) [1]. Analytical laboratories performing quantitative MS analysis where matrix compatibility and experimental reproducibility are critical should select this compound over perdeuterated analogs that introduce larger mass shifts and altered physical behavior (e.g., tert-butanol-d10 density 0.893 g/mL) .

Application
Selection Property
Validation Focus
Mechanistic studies on metal oxide clusters
Hydroxyl-specific deuteration
Proton transfer pathway interpretation and KIE benchmarking
Synthesis of 8-deuteriocamphor
M+1 mass shift with O–D retention
MS/MS tracking of deuterium incorporation in products
Hydroxyl-specific KIE studies
Site-specific O–D labeling
O–H bond cleavage mechanism validation
Isotopic tracer in mass spectrometry
Minimal physical property perturbation
Quantitative MS without density or refractive index mismatch

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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